4-[2-Cyano-3-(4-methylphenyl)prop-2-enamido]-2-fluorobenzamide
Description
4-[2-Cyano-3-(4-methylphenyl)prop-2-enamido]-2-fluorobenzamide is a benzamide derivative featuring a cyano-substituted propenamido group and a fluorinated aromatic ring. Its structure combines a 4-methylphenyl group attached to a cyano-enamide backbone and a 2-fluorobenzamide moiety. These groups are commonly associated with bioactivity (e.g., enzyme inhibition) and stability in crystalline phases .
Properties
IUPAC Name |
4-[[2-cyano-3-(4-methylphenyl)prop-2-enoyl]amino]-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3O2/c1-11-2-4-12(5-3-11)8-13(10-20)18(24)22-14-6-7-15(17(21)23)16(19)9-14/h2-9H,1H3,(H2,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCSVSGYLJYQOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC(=C(C=C2)C(=O)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[2-Cyano-3-(4-methylphenyl)prop-2-enamido]-2-fluorobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the enamido intermediate: This step involves the reaction of 4-methylbenzaldehyde with malononitrile in the presence of a base to form the corresponding cyano intermediate.
Fluorination: The cyano intermediate is then subjected to fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom.
Amidation: The final step involves the reaction of the fluorinated intermediate with benzoyl chloride in the presence of a base to form the desired benzamide compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
4-[2-Cyano-3-(4-methylphenyl)prop-2-enamido]-2-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and fluorine positions, using reagents such as sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
4-[2-Cyano-3-(4-methylphenyl)prop-2-enamido]-2-fluorobenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[2-Cyano-3-(4-methylphenyl)prop-2-enamido]-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of specific kinases or proteases, thereby modulating cellular signaling pathways and affecting cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Medicinal Chemistry
- N-(2-Chloro-6-fluorophenyl)-4-(2-cyano-3-hydroxybut-2-enamido)-5-fluoro-2-isopropoxybenzamide (1a) Substituents: Chloro, fluoro, isopropoxy, and hydroxy-cyano-enamide groups. Key Differences: The presence of a hydroxyl group in the cyano-enamide chain and an isopropoxy substituent on the benzamide ring distinguishes this compound. These modifications likely enhance solubility and target binding compared to the target compound.
- 6-(2-Cyano-3-(pyridin-4-yl)guanidino)-N-cyclohexyl-N-(2-morpholinoethoxy)hexane-1-sulfonamide (15) Substituents: Pyridinyl, morpholinoethoxy, and cyclohexyl groups.
Thermodynamic and Crystallographic Comparisons
- Ethyl-2-cyano-3-(4-(4-methylphenyl)-2-furyl)acrylate (I) and Ethyl-2-cyano-3-(5-(2-nitrophenyl)-2-furyl)acrylate (II) Substituents: Furyl and nitrophenyl groups in place of the 4-methylphenyl and fluorobenzamide moieties. Thermodynamic Properties:
- Heat capacities for these derivatives were measured from 78–370 K, revealing phase transitions and stability in crystalline states.
- The methylphenyl group in I may enhance hydrophobic interactions in the crystal lattice, whereas the nitro group in II introduces polarity, affecting solubility and melting points . Relevance to Target Compound: The cyano-acrylate backbone in these compounds is structurally analogous to the cyano-enamide in the target molecule, suggesting similar thermodynamic trends (e.g., high thermal stability due to conjugated π-systems).
Hydrogen Bonding and Crystal Packing
- General Trends: The fluorobenzamide group in the target compound is expected to participate in C–F···H–N or C–F···π interactions, influencing crystal packing. In contrast, compounds with hydroxy or morpholinoethoxy groups (e.g., 1a, 15) may form stronger hydrogen bonds (O–H···O/N or N–H···O), altering solubility and bioavailability .
Data Table: Key Properties of Comparable Compounds
Biological Activity
4-[2-Cyano-3-(4-methylphenyl)prop-2-enamido]-2-fluorobenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a cyano group, an enamido moiety, and a fluorobenzamide framework, which contribute to its unique reactivity and biological interactions. The molecular formula is , with a molecular weight of approximately 284.31 g/mol.
The proposed mechanisms of action for this compound include:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thereby altering their activity.
- Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Anticancer Properties
Recent studies indicate that this compound exhibits significant anticancer activity. For example, it has been shown to induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The compound's ability to modulate pathways involved in cell survival and proliferation makes it a candidate for further development as an anticancer agent.
Anti-inflammatory Effects
Research has also suggested that this compound possesses anti-inflammatory properties. In vitro studies demonstrated its capacity to reduce the production of pro-inflammatory cytokines in macrophages, indicating potential therapeutic applications in inflammatory diseases.
Data Tables
| Biological Activity | Cell Line/Model | Effect Observed |
|---|---|---|
| Anticancer Activity | MCF-7 (Breast Cancer) | Induction of apoptosis |
| PC-3 (Prostate Cancer) | Growth inhibition | |
| Anti-inflammatory Action | RAW 264.7 (Macrophages) | Decreased cytokine production |
Case Studies
- Study on Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the compound's effects on MCF-7 and PC-3 cell lines. Results indicated that treatment with varying concentrations led to a dose-dependent increase in apoptosis markers, suggesting its potential as a chemotherapeutic agent.
- Inflammation Model : In another investigation using RAW 264.7 macrophages, the compound was tested for its ability to inhibit lipopolysaccharide (LPS)-induced inflammation. The findings revealed a significant reduction in TNF-alpha and IL-6 levels, supporting its role as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
